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Compound of Interest

Compound Name: TMX-4113

Cat. No.: B15542877 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: TMX-4113 is a bifunctional molecular glue degrader that induces the degradation

of two distinct proteins: Phosphodiesterase 6D (PDE6D) and Casein Kinase 1α (CK1α).[1][2][3]

It was developed through the chemical derivatization of a parent compound, FPFT-2216, which

was found to degrade PDE6D, IKZF1, IKZF3, and CK1α.[1][3][4] TMX-4113, along with its

analogs TMX-4100 (a selective PDE6D degrader) and TMX-4116 (a selective CK1α degrader),

serves as a valuable chemical probe for studying the biological functions of PDE6D and CK1α

and their roles in various signaling pathways.[1][4] These compounds exert their effects by

recruiting the target proteins to the CRL4CRBN E3 ubiquitin ligase complex, leading to their

ubiquitination and subsequent proteasomal degradation.[1][4]

Data Presentation: In Vitro Activity of TMX-4113 and
Analogs
The following table summarizes the in vitro degradation profiles of TMX-4113 and its related

compounds in various human cancer cell lines.
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Compoun
d

Target(s) Cell Line
Concentr
ation

Incubatio
n Time

Key
Findings

Referenc
e

TMX-4113
PDE6D,

CK1α
MM.1S 40 nM 4 hours

Degraded

over 50%

of CK1α.

Also shows

potent

PDE6D

degradatio

n.

[1]

TMX-4113
PDE6D,

CK1α

MOLT4,

Jurkat
Up to 1 µM 4 hours

Lower

DC50 for

PDE6D

compared

to TMX-

4100.

[1]

TMX-4100 PDE6D

MOLT4,

Jurkat,

MM.1S

Up to 1 µM 4 hours

Selective

for PDE6D

degradatio

n with a

DC50 <

200 nM.

[1]

TMX-4116 CK1α

MOLT4,

Jurkat,

MM.1S

Up to 1 µM 4 hours

Selective

for CK1α

degradatio

n with a

DC50 <

200 nM.

[1]

FPFT-2216

PDE6D,

IKZF1,

IKZF3,

CK1α

MOLT4 1 µM 4 hours

Non-

selective

degradatio

n of

multiple

targets.

[1]
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FPFT-2216 PDE6D
MIA PaCa-

2
2.5 µM 24 hours

PDE6D

depletion

did not

impede cell

growth.

[1][4]

DC50: The concentration of the compound that results in 50% degradation of the target protein.

Experimental Protocols
In Vitro Protein Degradation Assay
This protocol describes the general steps for assessing the degradation of PDE6D and CK1α in

cultured cancer cells following treatment with TMX-4113.

a. Materials:

TMX-4113 (and control compounds like TMX-4100, TMX-4116, FPFT-2216)

Cell lines (e.g., MOLT4, Jurkat, MM.1S)

Appropriate cell culture medium and supplements

DMSO (for compound dilution)

Multi-well cell culture plates (e.g., 6-well or 12-well)

Protease and phosphatase inhibitor cocktails

Cell lysis buffer (e.g., RIPA buffer)

BCA protein assay kit

SDS-PAGE gels and running buffer

Western blot transfer system and membranes

Primary antibodies against PDE6D, CK1α, and a loading control (e.g., β-actin, GAPDH)
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HRP-conjugated secondary antibodies

Chemiluminescent substrate

b. Procedure:

Cell Seeding: Plate the desired cell line (e.g., MOLT4, Jurkat, MM.1S) in multi-well plates at

a density that will allow for logarithmic growth during the experiment. Allow the cells to

adhere and recover overnight.

Compound Preparation: Prepare a stock solution of TMX-4113 in DMSO. Serially dilute the

stock solution in cell culture medium to achieve the desired final concentrations (e.g.,

ranging from nanomolar to 1 µM).

Cell Treatment: Remove the old medium from the cells and replace it with the medium

containing the different concentrations of TMX-4113. Include a vehicle control (DMSO-

treated) group.

Incubation: Incubate the cells for the desired period (e.g., 4 hours or 24 hours) at 37°C in a

humidified incubator with 5% CO2.

Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable

lysis buffer supplemented with protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA

protein assay.

Western Blotting:

Normalize the protein concentrations for all samples.

Separate the protein lysates by SDS-PAGE.

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in

TBST).
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Incubate the membrane with primary antibodies against PDE6D, CK1α, and a loading

control overnight at 4°C.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary

antibody.

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Data Analysis: Quantify the band intensities for the target proteins and normalize them to the

loading control. Calculate the percentage of protein degradation relative to the vehicle-

treated control.

Cell Proliferation Assay
This protocol can be used to assess the effect of TMX-4113-mediated protein degradation on

cancer cell growth.

a. Materials:

TMX-4113

Cell lines (e.g., MIA PaCa-2)

Appropriate cell culture medium

384-well cell culture plates

Cell proliferation assay reagent (e.g., CellTiter-Glo®)

Plate reader

b. Procedure:

Cell Seeding: Seed 800 cells per well in a 384-well plate.

Compound Treatment: Add TMX-4113 at various concentrations to the wells.

Incubation: Incubate the plates for the desired duration (e.g., daily dosing for several days).
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Assay: At the end of the incubation period, perform the cell proliferation assay according to

the manufacturer's instructions.

Data Analysis: Measure the luminescence or absorbance using a plate reader. Plot the cell

viability against the compound concentration to determine the effect on cell proliferation.

Mandatory Visualizations
Signaling Pathway of TMX-4113 Action
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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